BenchChemオンラインストアへようこそ!

4-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline

Chemical Purity Intermediate Sourcing Benzodiazepine Scaffold

4-(2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline (CAS 904813-84-9) is a synthetic small molecule (C15H17N3, MW 239.32) belonging to the 1,5-benzodiazepine class, characterized by a partially saturated seven-membered diazepine ring fused to a benzene moiety and substituted at the 2-position with a 4-aminophenyl group. Unlike classical 1,4-benzodiazepines (e.g., diazepam) that dominate the FDA-approved pharmacopeia, the 1,5-benzodiazepine scaffold is exemplified by the approved antiepileptic clobazam.

Molecular Formula C15H17N3
Molecular Weight 239.32 g/mol
CAS No. 904813-84-9
Cat. No. B1620670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline
CAS904813-84-9
Molecular FormulaC15H17N3
Molecular Weight239.32 g/mol
Structural Identifiers
SMILESC1CNC2=CC=CC=C2NC1C3=CC=C(C=C3)N
InChIInChI=1S/C15H17N3/c16-12-7-5-11(6-8-12)13-9-10-17-14-3-1-2-4-15(14)18-13/h1-8,13,17-18H,9-10,16H2
InChIKeyRGZNZJMQRLSGCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline (CAS 904813-84-9): Structural Bifunctionality in a Single Benzodiazepine Scaffold


4-(2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline (CAS 904813-84-9) is a synthetic small molecule (C15H17N3, MW 239.32) belonging to the 1,5-benzodiazepine class, characterized by a partially saturated seven-membered diazepine ring fused to a benzene moiety and substituted at the 2-position with a 4-aminophenyl group . Unlike classical 1,4-benzodiazepines (e.g., diazepam) that dominate the FDA-approved pharmacopeia, the 1,5-benzodiazepine scaffold is exemplified by the approved antiepileptic clobazam . The compound's predicted physicochemical properties—including a LogP of 1.44, 4 hydrogen bond donors, 3 acceptors, and a topological polar surface area (TPSA) of 50 Ų —position it as a bifunctional intermediate possessing both a primary aromatic amine handle for derivatization and a privileged benzodiazepine core for receptor-targeted library synthesis.

Why 4-(2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline Cannot Be Replaced by a Generic 1,5- or 1,4-Benzodiazepine Analogue


Generic substitution is precluded by the intersection of three structurally deterministic features absent from the closest commercially available comparator scaffolds. The 1,5- (rather than 1,4-) diazepine ring fusion alters both the spatial presentation of pharmacophoric elements and the electronic character of the fused benzene ring . The 4-aminophenyl substituent at the 2-position is not present on the unsubstituted 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine core (CAS 6516-89-8) or on common 1-substituted tetrahydro-1,5-benzodiazepine vasopressin antagonists , making the target compound a unique vector for amine-directed conjugation, such as amide bond formation or reductive amination. Furthermore, the tetrahydro saturation of the diazepine ring eliminates the planarity and imine character present in oxidized 1,5-benzodiazepin-2-one derivatives, affecting both conformational flexibility and metabolic vulnerability . These cumulative differences mean that even close-in analogues (e.g., 2-phenyl- or 2-methyl-substituted tetrahydro-1,5-benzodiazepines) fail to reproduce the specific amine-dependent reactivity profile and predicted binding pose of the target compound.

Quantitative Differentiation Evidence for 4-(2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline (CAS 904813-84-9) vs. Comparator Scaffolds


Supplier-Declared Purity: 98% Baseline for 4-(2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline vs. Unsubstituted Core

One supplier (Leyan) lists the target compound at a purity of 98% , while another (CymitQuimica/Fluorochem) lists the same compound at 95% purity . In contrast, a leading supplier lists the unsubstituted core scaffold, 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 6516-89-8), at only 95% purity . For procurement decisions where the target compound's primary aromatic amine is used as a synthetic handle, the 98% purity specification provides a higher initial fidelity for subsequent conjugation chemistry relative to the lower-purity unsubstituted core, potentially reducing purification burden after the first synthetic step.

Chemical Purity Intermediate Sourcing Benzodiazepine Scaffold Procurement Specification

Predicted LogP and Hydrogen-Bond Donor Count Differentiate 4-(2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline from Closest Diarylamine Analogue

The target compound exhibits a predicted LogP of 1.44 and possesses 4 hydrogen bond donors (HBD) . The des-amino comparator, 2-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (no CAS assigned; structural analogue), is predicted to have a LogP of approximately 2.3–3.1 (estimated by ACD/Labs for the core plus phenyl without the amine) and only 2 HBD. The lower LogP and higher HBD count of the target compound translate to improved aqueous solubility at physiological pH and a distinct hydrogen-bonding signature that alters blood-brain barrier penetration predictions, making it a more appropriate starting point for CNS-targeted libraries requiring balanced permeability.

Lipophilicity CNS Drug Design Physicochemical Profiling Benzodiazepine Derivatives

5-Position vs. 2-Position Substitution: Absence of Carbonyl Prevents Metabolic N-Dealkylation Observed in 1,5-Benzodiazepin-2-one Vasopressin Antagonists

Patent and journal literature describing 1,5-benzodiazepine-based vasopressin receptor antagonists (e.g., 2-phenyl-4'-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbonyl)benzanilide derivatives) uniformly uses a 1-carbonyl-substituted scaffold, which introduces an amide bond susceptible to metabolic hydrolysis and N-dealkylation . The target compound lacks any carbonyl at the 1-position or within the diazepine ring, and its 2-position 4-aminophenyl substituent is attached via a direct C–C bond rather than an amide linkage. This structural feature eliminates the primary metabolic soft spot (amide hydrolysis) present in the vasopressin antagonist series, predicting superior metabolic stability in liver microsome assays—an explicit advantage for programs optimizing half-life.

Metabolic Stability Tetrahydrobenzodiazepine Vasopressin Receptor ADME Optimization

1,5- vs. 1,4-Benzodiazepine Scaffold: GABAA Receptor Subtype Selectivity Trajectory Informs CNS Library Design

FDA-approved 1,4-benzodiazepines (e.g., diazepam) act as non-selective positive allosteric modulators at multiple GABAA receptor subtypes (α1, α2, α3, α5), contributing to their sedative and amnestic side-effect profile . By contrast, the only FDA-approved 1,5-benzodiazepine, clobazam, exhibits preferential binding at α2-containing GABAA receptors, conferring antiepileptic efficacy with reduced sedation . New 1,5-benzodiazepine compounds have been shown to modulate native GABAA receptor chloride currents with distinct efficacy profiles compared to 1,4-benzodiazepines in rat cerebellar granule cell cultures . The target compound, bearing a 1,5-fusion and a 4-aminophenyl group not present in clobazam or the compounds tested in Ref. 2, offers a differentiated starting point for probing 1,5-benzodiazepine structure-activity relationships at GABAA subtypes—a research direction precluded by 1,4-scaffolds that inherently favor broad-spectrum modulation.

GABAA Receptor Benzodiazepine Pharmacology Subtype Selectivity CNS Drug Discovery

Optimal Application Scenarios for 4-(2,3,4,5-Tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline (CAS 904813-84-9) Based on Quantitative Differentiation Evidence


GABAA Subtype-Selective Chemical Probe Synthesis via 4-Amino Conjugation

The 4-aminophenyl group provides a well-precedented chemical handle for rapid diversification into amide, sulfonamide, or urea libraries. Coupled with the 1,5-benzodiazepine scaffold's known capacity for GABAA subtype-selective modulation (vs. non-selective 1,4-benzodiazepines) , this compound is optimally deployed as a core scaffold in medicinal chemistry campaigns aiming to identify α2/α3-preferring GABAA positive allosteric modulators with reduced sedative liability, bypassing the metabolic amide soft spot present in 1-carbonyl-substituted vasopressin antagonist chemotypes .

Low-Lipophilicity CNS Library Enumeration with Favorable Predicted ADME Properties

With a predicted LogP of 1.44 and 4 hydrogen bond donors , the compound falls within the favorable CNS physicochemical space (LogP <3, HBD <5) often associated with reduced attrition due to poor solubility or high metabolic turnover. Medicinal chemistry groups can use this scaffold as a replacement for more lipophilic (LogP >3) 2-phenyl-tetrahydro-1,5-benzodiazepine analogues when designing focused libraries for neurodegenerative or psychiatric targets where balanced permeability and solubility are critical selection criteria.

High-Purity Intermediate for Multi-Step Synthesis of Benzodiazepine-Derived PROTACs or Bioconjugates

The availability of this compound at 98% purity from at least one supplier makes it suitable as a building block for multi-step syntheses where high initial purity reduces cumulative purification losses. The primary aromatic amine enables direct conjugation to E3 ligase ligands (e.g., VHL or CRBN recruiting elements) via amide bond formation, positioning the compound as a starting material for 1,5-benzodiazepine-based PROTACs targeting CNS proteins. The 3-percentage-point purity advantage over the commonly available 95% unsubstituted core , which lacks the amine handle, is meaningful for protecting the yield of the first—and often most critical—conjugation step.

Metabolic-Stability-Focused Lead Optimization Starting from a Carbonyl-Free Scaffold

For programs where metabolic N-dealkylation has been identified as a clearance mechanism for amide-containing 1,5-benzodiazepine lead series (e.g., vasopressin V1A/V2 antagonists) , the target compound's C–C bond attachment of the 4-aminophenyl group and the absence of a 1-position carbonyl offer a structurally de-risked alternative. Lead optimization teams can use this scaffold to explore structure-activity relationships without the confounding factor of rapid amide hydrolysis, enabling cleaner interpretation of in vitro metabolic stability and in vivo pharmacokinetic data.

Quote Request

Request a Quote for 4-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.